molecular formula C8H15BrO B2717592 1-(Bromomethyl)-1-(methoxymethyl)cyclopentane CAS No. 1485886-77-8

1-(Bromomethyl)-1-(methoxymethyl)cyclopentane

Cat. No. B2717592
CAS RN: 1485886-77-8
M. Wt: 207.111
InChI Key: BMWJOVKCWFVEDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-1-(methoxymethyl)cyclopentane, also known as BMCP, is a cyclopentane derivative that has been the subject of scientific research due to its potential applications in the field of organic chemistry. BMCP is a colorless liquid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis reactions.

Scientific Research Applications

Cyclopropane and Heterocycle Formation

Research by Farin˜a et al. (1987) demonstrates the formation of cyclopropane lactones through reactions involving bromo- and methoxy-substituted furan derivatives. This study illustrates a method for creating functionalized cyclopropane and heterocyclic compounds, leveraging the reactivity of bromomethyl and methoxymethyl groups in cyclopentane structures (Farin˜a, Maestro, Martín, & Soria, 1987).

Cycloaddition Reactions

Bottini and Cabral (1978) investigated the cycloaddition reactions of halomethylenecyclopropanes, which could relate to the reactivity of similar bromomethyl and methoxymethyl-substituted cyclopentanes. Their work focuses on the synthesis of complex molecular structures, which may inspire further research in manipulating 1-(Bromomethyl)-1-(methoxymethyl)cyclopentane for advanced material synthesis (Bottini & Cabral, 1978).

Electroreductive Cyclisation

Medeiros et al. (2011) demonstrated the electroreductive intramolecular cyclisation of bromoalkoxylated derivatives, catalyzed by nickel(I) in green media. This process is significant for creating substituted tetrahydrofurans, highlighting the potential of bromomethyl and methoxymethyl groups in cyclopentane for synthesizing cyclic ethers in environmentally friendly conditions (Medeiros, Neves, Pereira, & Duñach, 2011).

properties

IUPAC Name

1-(bromomethyl)-1-(methoxymethyl)cyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c1-10-7-8(6-9)4-2-3-5-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWJOVKCWFVEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-1-(methoxymethyl)cyclopentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.